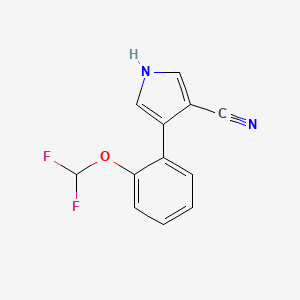
4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile: is an organic compound that features a pyrrole ring substituted with a difluoromethoxyphenyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an amine and a diketone.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the pyrrole ring with a difluoromethoxybenzene derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.
Addition of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the carbonitrile group.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyrrole-containing biomolecules.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can form hydrogen bonds with active site residues, facilitating binding and activity. The pyrrole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 4-(Difluoromethoxy)phenylamine
Comparison:
- 4-(Difluoromethoxy)phenyl isocyanate: This compound contains an isocyanate group instead of a carbonitrile group, making it more reactive and suitable for different types of chemical reactions.
- 4-(Difluoromethoxy)phenyl isothiocyanate: The isothiocyanate group imparts different reactivity and biological activity compared to the carbonitrile group.
- 4-(Difluoromethoxy)phenylamine: The amine group in this compound makes it more basic and nucleophilic, leading to different chemical and biological properties.
Propiedades
Número CAS |
87388-20-3 |
|---|---|
Fórmula molecular |
C12H8F2N2O |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
4-[2-(difluoromethoxy)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8F2N2O/c13-12(14)17-11-4-2-1-3-9(11)10-7-16-6-8(10)5-15/h1-4,6-7,12,16H |
Clave InChI |
BFPDNOLIFQLHFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CNC=C2C#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
![4-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B11763958.png)
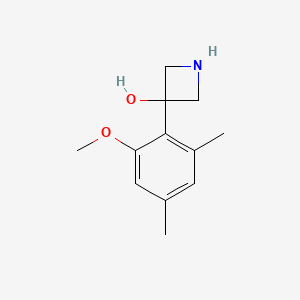
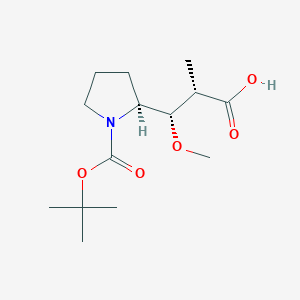
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)

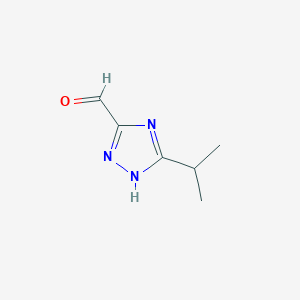

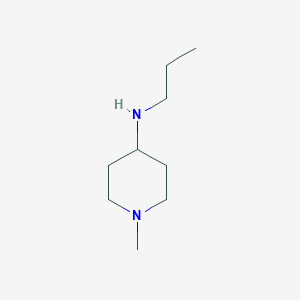
![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)

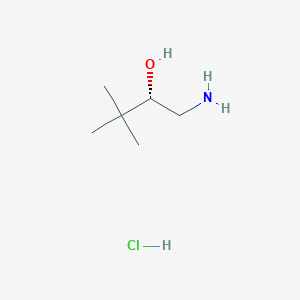

![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)
